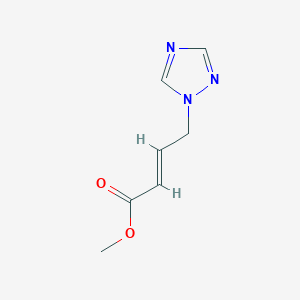

methyl (E)-4-(1,2,4-triazol-1-yl)but-2-enoate

Description

Methyl (E)-4-(1,2,4-triazol-1-yl)but-2-enoate is a heterocyclic compound featuring a conjugated α,β-unsaturated ester backbone and a 1,2,4-triazole substituent. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical research.

Properties

IUPAC Name |

methyl (E)-4-(1,2,4-triazol-1-yl)but-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-12-7(11)3-2-4-10-6-8-5-9-10/h2-3,5-6H,4H2,1H3/b3-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPTCOKRYRDIGTC-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CCN1C=NC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/CN1C=NC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (E)-4-(1,2,4-triazol-1-yl)but-2-enoate typically involves the reaction of a suitable ester with a triazole derivative. One common method is the reaction of methyl acrylate with 1,2,4-triazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-4-(1,2,4-triazol-1-yl)but-2-enoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: The triazole ring can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl (E)-4-(1,2,4-triazol-1-yl)but-2-enoate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl (E)-4-(1,2,4-triazol-1-yl)but-2-enoate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

Research Findings and Trends

- Antiviral Potential: Analogs like 11k–11n exhibit optimized pharmacokinetics via phosphonate prodrug strategies, suggesting the target compound could be modified similarly for enhanced bioavailability .

Biological Activity

Methyl (E)-4-(1,2,4-triazol-1-yl)but-2-enoate is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, antifungal, and anticancer properties, as well as its mechanisms of action and potential applications in drug development.

Chemical Structure and Properties

This compound has the molecular formula C₇H₉N₃O₂ and a molecular weight of 167.17 g/mol. Its structure features a triazole ring, which is known for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various 1,2,4-triazole derivatives, this compound demonstrated potent inhibitory effects against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these activities were reported to be low, suggesting high efficacy .

Antifungal Activity

The antifungal properties of this compound have also been investigated. Similar triazole derivatives are known to inhibit the growth of fungi by disrupting ergosterol synthesis in fungal cell membranes. This compound showed promising results against common fungal pathogens such as Candida albicans and Aspergillus species .

Anticancer Activity

The anticancer potential of this compound has been highlighted in various studies. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific signaling pathways associated with cell proliferation and survival. For instance, compounds with similar structures have been reported to inhibit the proliferation of breast cancer cells by targeting the epidermal growth factor receptor (EGFR) pathway .

The mechanisms underlying the biological activities of this compound involve several biochemical pathways:

- Inhibition of Enzymatic Activity : The triazole ring interacts with various enzymes that are crucial for microbial and cancer cell survival.

- Induction of Apoptosis : This compound can activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Disruption of Cell Membrane Integrity : In fungi and bacteria, it affects membrane stability by interfering with sterol biosynthesis .

Study on Antimicrobial Efficacy

In a recent study published in Pharmaceutical Biology, researchers synthesized several 1,2,4-triazole derivatives and evaluated their antimicrobial efficacy. This compound was among the most effective compounds tested against Staphylococcus aureus and Escherichia coli with MIC values ranging from 0.5 to 16 µg/mL .

Investigation of Anticancer Properties

A notable study explored the anticancer effects of this compound on human breast cancer cell lines. The results indicated that treatment with this compound resulted in a significant reduction in cell viability and increased markers of apoptosis compared to control groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.